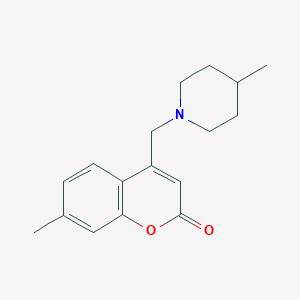

7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Descripción general

Descripción

7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one typically involves the following steps:

Starting Material: The synthesis begins with commercially available (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid.

Final Product: The final step involves the reaction of these intermediates with 4-methylpiperidine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Acylation and Alkylation at the Piperidine Nitrogen

The secondary amine in the 4-methylpiperidine moiety undergoes nucleophilic reactions due to the lone pair on the nitrogen atom.

Mechanistic Insight :

- The piperidine nitrogen acts as a nucleophile, attacking electrophilic agents (e.g., acyl chlorides, alkyl halides).

- Steric hindrance from the 4-methyl group on the piperidine ring influences reaction rates and regioselectivity .

Electrophilic Substitution on the Chromenone Core

The electron-rich chromenone ring undergoes electrophilic substitution, primarily at positions 3, 6, or 8.

Mechanistic Insight :

- The 7-methyl group activates the chromenone ring for electrophilic substitution, directing incoming groups to positions 6 or 8 .

- Steric effects from the bulky 4-methylpiperidinylmethyl group limit substitution at position 3 .

Oxidation and Reduction Reactions

The chromenone carbonyl and methyl substituents participate in redox chemistry.

Mechanistic Insight :

- The chromenone carbonyl is reduced to a dihydrochromenol via hydride transfer .

- Oxidation of the 7-methyl group proceeds through radical intermediates under acidic conditions .

Mannich and Condensation Reactions

The secondary amine participates in Mannich reactions, forming derivatives with enhanced bioactivity.

Mechanistic Insight :

- Mannich reactions proceed via nucleophilic attack of the piperidine nitrogen on electrophilic iminium ions .

- Schiff base formation is pH-dependent, favoring neutral to slightly acidic conditions .

Hydrogen Bonding and Supramolecular Interactions

The compound exhibits intra- and intermolecular hydrogen bonding, influencing its reactivity and solid-state packing.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound, also known by its IUPAC name, has the molecular formula and a molecular weight of 272.36 g/mol. Its structure features a chromenone core, which is significant for its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of chromenone compounds exhibit anticancer properties. Studies have shown that 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to enhance neuronal survival and reduce oxidative stress markers in vitro . This suggests potential therapeutic applications in neurodegenerative disorders.

3. Antimicrobial Properties

There is evidence suggesting that this compound possesses antimicrobial properties against several bacterial strains. In vitro assays have demonstrated its efficacy against common pathogens, indicating potential use as an antimicrobial agent .

Pharmacological Insights

1. Drug Delivery Systems

The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability of therapeutic agents. Research has focused on developing formulations that utilize this compound to improve the delivery of poorly soluble drugs .

2. Cosmetic Applications

Due to its antioxidant properties, this compound is being explored in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to scavenge free radicals makes it a candidate for inclusion in skincare products .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Anticancer Activity | Breast cancer cell lines | Induces apoptosis via caspase activation |

| Neuroprotective Effects | Alzheimer's disease models | Enhances neuronal survival, reduces oxidative stress |

| Antimicrobial Properties | Against bacterial strains | Effective against common pathogens |

| Drug Delivery Systems | Incorporation into formulations | Improves bioavailability of poorly soluble drugs |

| Cosmetic Applications | Skincare formulations | Antioxidant properties beneficial for skin protection |

Case Studies

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with accompanying morphological changes indicative of apoptosis .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of the compound involved treating neuronal cultures with varying concentrations. The results showed that treatment with 5 µM significantly reduced levels of reactive oxygen species compared to untreated controls, suggesting a protective mechanism against oxidative damage .

Mecanismo De Acción

The mechanism of action of 7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Similar Compounds

- 7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one

- 7-Methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one

Uniqueness

7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromen-2-one derivatives. Its combination of a chromen-2-one core with a piperidine moiety makes it a valuable compound for medicinal chemistry research .

Actividad Biológica

7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, a chromen-2-one derivative, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Synthesis

The compound features a chromen-2-one core structure, characterized by a fused benzene and pyrone ring. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Chromen-2-one Core : Achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

- Introduction of the Piperidine Moiety : The chromen-2-one intermediate is reacted with 4-methylpiperidine under catalytic conditions.

- Hydrochloride Salt Formation : The final product is converted to its hydrochloride form using hydrochloric acid.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy in inhibiting bacterial growth and has demonstrated potential as an antifungal agent against strains like Aspergillus flavus and Candida albicans .

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Activity

Emerging evidence suggests that this compound may act as a positive allosteric modulator of metabotropic glutamate receptors, which are implicated in neurodegenerative diseases. This modulation could enhance cognitive functions and provide therapeutic benefits in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : The compound interacts with receptors on cell surfaces, impacting signal transduction pathways.

- Gene Expression Regulation : It influences the expression of genes associated with cell growth and differentiation.

Comparison with Related Compounds

To understand its unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-methyl-7-hydroxy-2H-chromen-2-one | Structure | Antimicrobial, Anti-inflammatory |

| 7-methyl-4-(piperidin-1-yl)methyl-2H-chromen-2-one | Structure | Anticancer |

The distinct substitution pattern in this compound contributes to its unique biological profile.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antifilarial Agents : A study indicated that derivatives of benzopyrones, including this compound, exhibit macrofilaricidal and microfilaricidal activities, suggesting their use in treating filarial infections .

- Antifungal Activity : Research demonstrated that this compound could inhibit aflatoxin production in Aspergillus flavus, showcasing its potential as an antifungal agent .

- Cancer Treatment : In vitro studies showed cytotoxic effects against various cancer cell lines, supporting further investigation into its use as an anticancer drug .

Propiedades

IUPAC Name |

7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-9-13(2)3-4-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOHSEXHYOLACH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.